molecular formula C9H20NO4P B15202468 Diethyl (2-methylpyrrolidin-2-yl) phosphate

Diethyl (2-methylpyrrolidin-2-yl) phosphate

Cat. No.: B15202468
M. Wt: 237.23 g/mol
InChI Key: UTGYNNHVLXIXGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-methylpyrrolidin-2-yl) phosphate typically involves the reaction of 2-methylpyrrolidine with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:

    Starting Materials: 2-methylpyrrolidine and diethyl phosphorochloridate.

    Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-methylpyrrolidine is added to a solution of diethyl phosphorochloridate in an inert solvent such as dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using automated reactors, and employing efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-methylpyrrolidin-2-yl) phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Diethyl (2-methylpyrrolidin-2-yl) phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-methylpyrrolidin-2-yl) phosphate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.

    Pathways Involved: It has been shown to affect pathways related to ischemia/reperfusion injury, particularly in the heart and liver.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-methylpyrrolidin-2-yl) phosphate is unique due to its β-phosphorylated pyrrolidine structure, which imparts specific chemical and biological properties. Its ability to act as a pH-sensitive probe makes it particularly valuable in research involving ischemia/reperfusion injury and other biochemical studies .

Properties

Molecular Formula

C9H20NO4P

Molecular Weight

237.23 g/mol

IUPAC Name

diethyl (2-methylpyrrolidin-2-yl) phosphate

InChI

InChI=1S/C9H20NO4P/c1-4-12-15(11,13-5-2)14-9(3)7-6-8-10-9/h10H,4-8H2,1-3H3

InChI Key

UTGYNNHVLXIXGN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1(CCCN1)C

Origin of Product

United States

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